1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Vue d'ensemble

Description

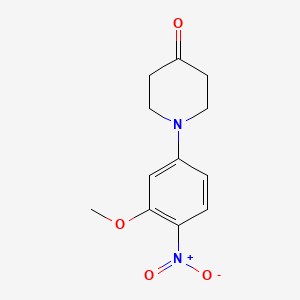

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is an organic compound with the chemical formula C13H16N2O3. It is an off-white crystalline powder that is used in various chemical and pharmaceutical applications . This compound is known for its unique structure, which includes a piperidinone ring substituted with a methoxy group and a nitro group on the phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one can be synthesized through several methods. One common method involves the condensation of 4-chloronitrobenzene with piperidine, followed by oxidation using sodium chlorite under a carbon dioxide atmosphere . The reaction conditions typically include heating the mixture to around 100°C for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction of the nitro group can lead to the formation of amines.

Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Sodium chlorite is commonly used as an oxidizing agent.

Reduction: Hydrogenation with catalytic palladium on carbon can be used to reduce the nitro group.

Substitution: Various nucleophiles can be used to substitute the methoxy or nitro groups under appropriate conditions.

Major Products Formed

Oxidation: Products may include various oxidized derivatives of the piperidinone ring.

Reduction: Amines are the major products formed from the reduction of the nitro group.

Substitution: Substituted derivatives with different functional groups replacing the methoxy or nitro groups.

Applications De Recherche Scientifique

Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

The synthesis of this compound typically involves the reaction of 5-fluoro-2-nitrobenzyl ether with piperidone hydrochloride under specific conditions. A notable method includes the use of potassium carbonate as a base and tetrabutylammonium bromide as a phase transfer catalyst, resulting in a high yield of the target compound . The general synthetic route can be summarized as follows:

- Reactants : 5-fluoro-2-nitrobenzyl ether and piperidone hydrochloride.

- Conditions : Reaction at 75-80 °C for 20 hours.

- Yield : Approximately 90% with a purity of 98% .

Biological Activities

This compound is part of the broader category of piperidine derivatives, which are known for their diverse biological activities. The following sections detail its potential applications based on various studies.

Anticancer Activity

Piperidine derivatives, including this compound, have been studied for their anticancer properties. Research has demonstrated that compounds with the piperidin-4-one structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown effectiveness against NCI-60 human cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies suggest that piperidine derivatives can inhibit the growth of various bacterial strains, including those responsible for peptic ulcers caused by Helicobacter pylori. The structure's ability to interact with bacterial proteins makes it a candidate for developing new antimicrobial agents .

Central Nervous System Effects

Piperidine derivatives are known to affect the central nervous system (CNS). Some studies indicate that they may possess analgesic and anti-inflammatory properties, making them potential candidates for pain management therapies . The design of new derivatives aims to enhance these effects while minimizing side effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of piperidin derivatives:

- Study on Antitumor Activity : A series of piperidin derivatives were synthesized and tested for their anticancer effects on various cell lines. The results indicated that certain modifications on the piperidine ring significantly enhanced their activity against cancer cells .

- Docking Studies : Molecular docking studies have shown that these compounds can effectively bind to specific targets associated with Helicobacter pylori, suggesting their potential as novel antibacterial agents .

- Pharmacological Evaluation : In vitro tests have revealed that some derivatives exhibit high affinity for neurotransmitter transporters, indicating their potential use in treating CNS disorders .

Mécanisme D'action

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxy and nitro groups play a crucial role in determining the compound’s reactivity and interaction with biological molecules .

Comparaison Avec Des Composés Similaires

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one can be compared with other similar compounds, such as:

1-(4-Nitrophenyl)piperidin-4-one: This compound lacks the methoxy group, which affects its reactivity and applications.

1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol: This compound has a hydroxyl group instead of a ketone, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a synthetic compound that has garnered attention due to its potential biological activities. This compound, identified by its CAS number 761440-64-6, is part of a broader class of piperidine derivatives known for various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 234.25 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as kinases and proteases, indicating that this compound might also possess similar inhibitory properties.

- Neurotransmitter Modulation : Piperidine derivatives are often associated with modulation of neurotransmitter systems, particularly dopamine and serotonin pathways, which could suggest a role in treating neuropsychiatric disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. The compound was evaluated for its antibacterial and antifungal activities against various pathogens.

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong |

| Escherichia coli | 0.025 | Moderate |

| Candida albicans | 0.0125 | Moderate |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

- Antibacterial Efficacy : A study conducted on several piperidine derivatives, including this compound, demonstrated that the compound effectively inhibited the growth of both S. aureus and E. coli within a short time frame (8 hours), showcasing its potential as a rapid antimicrobial agent .

- Neuropharmacological Effects : In vitro studies have suggested that compounds with similar structures can modulate dopamine transporter activity. This could imply that this compound may influence dopaminergic signaling pathways, which are crucial in treating conditions like depression and schizophrenia .

Research Findings

Research has indicated that the introduction of various substituents on the piperidine ring can significantly alter the biological activity of these compounds. For instance, modifications at the nitrogen or aromatic positions have been shown to enhance selectivity and potency against specific targets:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, and how can purity be optimized?

Q. How can conformational analysis of the piperidin-4-one ring inform pharmacological activity?

- Methodological Answer : The chair conformation (evidenced by X-ray crystallography) enhances stability and influences binding to biological targets. Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) predict interactions with enzymes like kinases or GPCRs. Compare energy barriers between chair and boat conformers using variable-temperature NMR .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Use VT-NMR (298–343 K) to detect ring-flipping in piperidin-4-one. NOESY correlations between axial protons and aromatic groups indicate restricted rotation .

- Computational Validation : Optimize geometry with Gaussian09 and simulate NMR shifts (GIAO method). Discrepancies >0.5 ppm suggest impurities or tautomerism .

Q. How does the nitro group influence reactivity in further functionalization?

- Methodological Answer : The electron-withdrawing nitro group activates the aromatic ring for electrophilic substitution (e.g., halogenation) but deactivates it for Friedel-Crafts reactions. Reduction (H₂/Pd-C) converts -NO₂ to -NH₂, enabling amide coupling or diazotization. Monitor reaction progress via LC-MS to avoid over-reduction .

Q. What experimental design principles apply to optimizing reaction yields for derivatives?

-

Methodological Answer : Use a 2³ factorial design to test variables: temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). ANOVA identifies significant factors. For example, higher catalyst loading may improve Suzuki-Miyaura coupling yields but increase side products .

-

Factorial Design Example :

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 25°C | 60°C |

| Catalyst | 5 mol% | 15 mol% |

| Solvent | THF | DMF |

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2, IC₅₀ determination). Compare with analogs lacking methoxy/nitro groups to isolate electronic effects .

- SAR Insights : Methoxy groups enhance solubility and membrane permeability, while nitro groups may confer anti-inflammatory or antimicrobial activity via redox interactions .

Propriétés

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVGKNTWOBCSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(=O)CC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649783 | |

| Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761440-64-6 | |

| Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.